1H,1H-perfluoropentan-1-ol

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

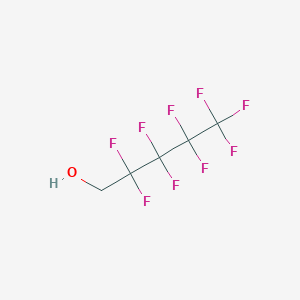

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRIQFXPYMVWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2OH, C5H3F9O | |

| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880129 | |

| Record name | 1H,1H-Perfluoro-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-28-2 | |

| Record name | 1H,1H-Perfluoro-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Nonafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 1H,1H-Perfluoropentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental chemical properties of 1H,1H-perfluoropentan-1-ol (CAS No. 355-28-2). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this fluorinated alcohol for its application in synthesis, as a solvent, or in the development of novel materials and pharmaceuticals. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key cited experiments.

Core Chemical and Physical Properties

This compound, also known as 1H,1H-nonafluoropentan-1-ol, is a clear, colorless liquid at room temperature.[1][2][3][4] Its chemical structure consists of a four-carbon perfluorinated chain attached to a hydroxymethyl group. This unique structure, featuring a highly electronegative perfluoroalkyl group and a polar hydroxyl group, imparts distinct physicochemical properties that differentiate it from its non-fluorinated analog, 1-pentanol.

General and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₉O | [3] |

| Molecular Weight | 250.06 g/mol | [3] |

| CAS Number | 355-28-2 | [3] |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 110-111 °C | [2][3][4] |

| Density | 1.664 g/cm³ | [2] |

| Refractive Index | 1.3 | [2] |

| Predicted pKa | 12.58 ± 0.10 | [2] |

Density at Various Temperatures and Pressures

The density of this compound has been experimentally determined over a range of temperatures and pressures. The following table presents a selection of this data.[5]

| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) |

| 293.15 | 0.1 | 1664.8 |

| 293.15 | 10 | 1676.2 |

| 293.15 | 20 | 1687.3 |

| 293.15 | 30 | 1697.9 |

| 293.15 | 40 | 1708.1 |

| 293.15 | 50 | 1717.9 |

| 293.15 | 60 | 1727.4 |

| 293.15 | 70 | 1736.6 |

| 313.15 | 0.1 | 1619.4 |

| 313.15 | 10 | 1633.4 |

| 313.15 | 20 | 1646.8 |

| 313.15 | 30 | 1659.5 |

| 313.15 | 40 | 1671.6 |

| 313.15 | 50 | 1683.2 |

| 313.15 | 60 | 1694.3 |

| 313.15 | 70 | 1705.0 |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on established OECD guidelines and published experimental work.

Determination of Boiling Point (Following OECD Test Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Dynamic Method

-

Apparatus: A suitable apparatus consists of a boiling flask, a condenser, and a calibrated temperature measuring device. The apparatus is equipped with a pressure sensor to monitor the system pressure.

-

Procedure:

-

A sample of this compound is placed in the boiling flask.

-

The pressure in the apparatus is reduced to a desired level.

-

The sample is heated, and the temperature and pressure are recorded as the liquid begins to boil.

-

The boiling point at various pressures is determined by observing the temperature at which a steady stream of bubbles emerges.

-

The normal boiling point is determined by extrapolating the vapor pressure-temperature data to standard atmospheric pressure (101.325 kPa).

-

Determination of Density (Following OECD Test Guideline 109)

The density of a liquid is its mass per unit volume.

Methodology: Oscillating U-Tube Densitometer

-

Apparatus: A digital oscillating U-tube densitometer is used for precise density measurements. The instrument measures the oscillation period of a U-shaped tube filled with the sample.

-

Procedure:

-

The instrument is calibrated using two standards of known density, such as dry air and ultrapure water.

-

The sample of this compound is injected into the U-tube, ensuring no air bubbles are present.

-

The temperature of the measurement cell is controlled to the desired value.

-

The instrument measures the oscillation period and calculates the density of the sample based on the calibration.

-

For measurements at elevated pressures, the densitometer is connected to a high-pressure system.[5]

-

Determination of Vapor Pressure (Following OECD Test Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

-

Apparatus: The apparatus consists of a thermostatically controlled sample container connected to a pressure measuring device (e.g., a capacitance manometer) and a vacuum line.

-

Procedure:

-

A small amount of this compound is introduced into the sample container.

-

The sample is degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

The sample container is brought to the desired temperature in a thermostatted bath.

-

The pressure of the vapor in equilibrium with the liquid is measured.

-

Measurements are repeated at several temperatures to obtain the vapor pressure curve.

-

Determination of Water Solubility (Following OECD Test Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

-

Apparatus: A thermostatically controlled shaker, centrifuge, and an analytical instrument for quantifying the concentration of the analyte (e.g., gas chromatography with mass spectrometry, GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of water.

-

The flask is sealed and agitated in the thermostatted shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged to separate the undissolved liquid from the aqueous phase.

-

A sample of the aqueous phase is carefully removed and its concentration is determined using a calibrated analytical method.

-

The experiment is performed at a controlled temperature, typically 20 or 25 °C.

-

Visualizations

Logical Workflow for Synthesis

The synthesis of this compound typically follows a multi-step process common for fluorotelomer alcohols. This involves the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, followed by reaction with ethylene and subsequent hydrolysis.

Caption: Logical workflow for the synthesis of this compound.

Structure-Property Relationship

The chemical structure of this compound directly influences its fundamental properties. The highly fluorinated chain leads to properties distinct from non-fluorinated alcohols.

Caption: Relationship between structure and key properties of this compound.

Safety and Handling

Based on data for structurally similar fluorinated alcohols, this compound is expected to be a skin and eye irritant.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or in a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Standard hazard classifications (GHS) for similar compounds include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[6]

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of this compound, supported by experimental data and established testing protocols. The unique combination of a perfluorinated chain and a hydroxyl group results in a distinct set of physicochemical properties that are of significant interest to researchers and professionals in various scientific fields. The information and visualizations presented herein are intended to serve as a valuable resource for the safe and effective use of this compound in research and development.

References

- 1. oecd.org [oecd.org]

- 2. This compound CAS#: 355-28-2 [m.chemicalbook.com]

- 3. exfluor.com [exfluor.com]

- 4. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. dspace.uevora.pt [dspace.uevora.pt]

- 6. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Perfluorobutyl)methanol: Molecular Structure and Formula

Clarification of Nomenclature: The term "(Perfluorobutyl)methanol" is a common synonym for the chemical compound 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol . This guide will focus on this specific molecule. It is important to distinguish it from a related compound, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, which has a different molecular formula and structure.

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol. It is intended for researchers, scientists, and drug development professionals who require detailed information on this fluorinated alcohol.

Molecular Structure and Formula

The molecular structure of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol consists of a five-carbon pentanol backbone where nine hydrogen atoms on the butyl chain have been substituted with fluorine atoms. The hydroxyl group (-OH) remains at the C1 position.

Molecular Formula: C₅H₃F₉O

Structural Formula: CF₃(CF₂)₃CH₂OH

IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol[1]

CAS Number: 355-28-2[1]

Synonyms: (Perfluorobutyl)methanol, 1H,1H-Nonafluoropentan-1-ol, 1H,1H-Perfluoro-1-pentanol[1]

Below is a diagram illustrating the logical relationship between the different identifiers for this compound.

Caption: Relationship between chemical names and formulas.

The following diagram visualizes the two-dimensional molecular structure of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol.

Caption: 2D structure of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol.

Quantitative Molecular Data

The following table summarizes key quantitative data regarding the molecular structure of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol. Due to the limited availability of experimental crystallographic data for this specific molecule, the bond lengths and angles presented are typical values for similar fluorinated alkanes and alcohols, often derived from computational chemistry studies (DFT).

| Parameter | Value |

| Molecular Weight | 250.06 g/mol |

| Bond Lengths (Å) | |

| C-C | ~1.54 - 1.56 |

| C-F | ~1.34 - 1.36 |

| C-O | ~1.43 |

| O-H | ~0.96 |

| C-H | ~1.09 |

| Bond Angles (°) | |

| F-C-F | ~109.5 |

| C-C-C | ~112 - 114 |

| C-C-O | ~109.5 |

| C-O-H | ~109 |

Experimental Protocols

Synthesis

A common method for the synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol involves the reduction of a corresponding perfluorinated carboxylic acid or its ester derivative.

Example Protocol: Reduction of Ethyl Nonafluoropentanoate

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Ester: Ethyl nonafluoropentanoate is dissolved in the same anhydrous solvent and added dropwise to the LiAlH₄ suspension at 0 °C (ice bath) with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by water and then a dilute acid solution (e.g., 10% H₂SO₄) or a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol.

Below is a workflow diagram for the synthesis of (Perfluorobutyl)methanol.

Caption: Synthesis workflow for (Perfluorobutyl)methanol.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Sample Preparation: A small amount of the purified alcohol is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

-

Expected Spectrum: The spectrum is expected to show a triplet for the -CH₂- protons due to coupling with the adjacent -CF₂- group, and a broad singlet for the -OH proton, which may exchange with residual water in the solvent.

-

-

¹⁹F NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: The ¹⁹F NMR spectrum is recorded, often with proton decoupling to simplify the spectrum.

-

Expected Spectrum: The spectrum will show distinct signals for the different -CF₂- groups and the -CF₃ group, with characteristic chemical shifts and coupling patterns that can be used to confirm the structure.

-

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

-

Expected Spectrum: The spectrum will exhibit characteristic absorption bands for the O-H stretch (a broad band around 3300 cm⁻¹), C-H stretches (around 2900 cm⁻¹), and strong C-F stretching vibrations in the fingerprint region (typically 1100-1300 cm⁻¹).

The following table summarizes the expected spectroscopic data for 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol.

| Spectroscopic Data | |

| ¹H NMR | |

| -CH₂- | ~3.9 ppm (triplet, J ≈ 14 Hz) |

| -OH | Variable, broad singlet |

| ¹⁹F NMR (relative to CFCl₃) | |

| -CF₃ | ~ -81 ppm |

| -CF₂- (adjacent to CH₂) | ~ -126 ppm |

| -CF₂- | ~ -124 ppm |

| -CF₂- (adjacent to CF₃) | ~ -121 ppm |

| FT-IR (cm⁻¹) | |

| O-H stretch | ~3350 (broad) |

| C-H stretch | ~2960 |

| C-F stretch | ~1100-1300 (strong, multiple bands) |

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3,4-Dimethoxyphenethylamine (CAS 120-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine derivative with the CAS registry number 120-20-7. Structurally, it is an analog of the neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups.[1] This compound has garnered interest in the scientific community for its natural occurrence in certain cacti, its role as a human metabolite, and its potential interactions with key neurological targets. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and insights into its known signaling pathway interactions.

Physical and Chemical Properties

DMPEA is a viscous, clear yellowish oil at room temperature.[2] It is characterized by the following quantitative properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Boiling Point | 188 °C at 15 mmHg | [2] |

| Density | 1.074 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.546 | [2] |

| logP | 0.88 | [3] |

| pKa | 9.74 ± 0.10 (Predicted) |

Solubility: DMPEA is soluble in organic solvents and is also soluble in water.[1]

Experimental Protocols

Synthesis of 3,4-Dimethoxyphenethylamine

A common and efficient method for the synthesis of DMPEA involves the catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide.

Materials:

-

3,4-dimethoxybenzyl cyanide

-

80-96% aqueous ethanol

-

Ammonia

-

Raney-nickel catalyst

-

Hydrogen gas

Procedure:

-

In a suitable high-pressure reactor, charge 100 kg of crystalline 3,4-dimethoxybenzyl cyanide, 310 L of 80-96% aqueous ethanol containing 9-12% ammonia, and 24 kg of pre-treated Raney-nickel catalyst.

-

Pressurize the reactor with hydrogen to 8-10 atm.

-

Heat the mixture to 48-60 °C with stirring.

-

Monitor the reaction for the uptake of hydrogen.

-

Upon completion of the reaction, cool the reactor and carefully vent the hydrogen.

-

Filter the catalyst from the reaction mixture.

-

Evaporate the filtrate to remove the solvent.

-

Subject the residue to fractional distillation under vacuum to obtain highly pure 3,4-dimethoxyphenethylamine.

Determination of Physical Properties

1. Boiling Point Determination (Micro Method)

This method is suitable for small quantities of the liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil

-

Bunsen burner or hot plate

Procedure:

-

Place a small amount of DMPEA into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer.

-

Place the thermometer and test tube assembly into the Thiele tube containing heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

2. Density Determination

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty pycnometer and record its mass (m1).

-

Fill the pycnometer with distilled water and weigh it (m2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with DMPEA and weigh it (m3).

-

The density (ρ) of DMPEA can be calculated using the formula: ρ_DMPEA = ((m3 - m1) / (m2 - m1)) * ρ_water where ρ_water is the density of water at the measurement temperature.

3. Refractive Index Determination

Apparatus:

-

Abbe refractometer

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of DMPEA onto the prism of the refractometer.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.

4. Solubility Determination

Procedure:

-

Qualitative Assessment: To a small test tube, add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, chloroform). Add a few drops of DMPEA and shake vigorously. Observe if the DMPEA dissolves completely.

-

Quantitative Assessment: Prepare a saturated solution of DMPEA in a specific solvent at a controlled temperature. Carefully remove a known volume of the supernatant and evaporate the solvent. Weigh the remaining solute to determine the concentration.

Signaling Pathways and Mechanism of Action

The primary pharmacological activities of 3,4-Dimethoxyphenethylamine identified to date are its inhibition of monoamine oxidase (MAO) and its interaction with serotonin receptors.

Monoamine Oxidase (MAO) Inhibition

DMPEA has been shown to be an inhibitor of monoamine oxidase, an enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4] By inhibiting MAO, DMPEA can lead to an increase in the synaptic levels of these neurotransmitters.

Serotonin 5-HT2A Receptor Interaction

DMPEA exhibits a weak affinity for serotonin receptors, particularly the 5-HT2A receptor.[5] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

Experimental Workflow for Synthesis and Analysis

The overall process for working with 3,4-Dimethoxyphenethylamine, from synthesis to characterization and biological testing, can be summarized in the following workflow.

Logical Relationship in Compound Analysis

A logical approach to the comprehensive analysis of a compound like 3,4-Dimethoxyphenethylamine involves a hierarchical process, starting from its fundamental properties and moving towards its biological function.

Conclusion

3,4-Dimethoxyphenethylamine is a compound with well-defined physical and chemical characteristics. Its synthesis is achievable through established chemical routes, and its properties can be determined using standard laboratory protocols. The primary biological activities of DMPEA appear to be the inhibition of monoamine oxidase and interaction with serotonin 5-HT2A receptors, suggesting its potential as a tool for neuropharmacological research. Further investigation into its specific interactions with these and other biological targets will be crucial in fully elucidating its pharmacological profile and potential therapeutic applications.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Guide to Fluorous Chemistry: Principles and Applications for Researchers and Drug Development Professionals

Fluorous chemistry, a rapidly evolving field at the intersection of organic and materials chemistry, offers a powerful toolkit for scientists engaged in research and drug development. This guide provides an in-depth exploration of the core principles of fluorous chemistry and its diverse applications, with a focus on practical implementation in the laboratory. By leveraging the unique properties of highly fluorinated compounds, researchers can streamline purification processes, enhance reaction efficiency, and develop novel materials with tailored functionalities.

Core Principles of Fluorous Chemistry

Fluorous chemistry is predicated on the distinct properties of perfluorinated compounds, which are organic molecules where most or all hydrogen atoms have been replaced by fluorine.[1] This substitution imparts unique characteristics that drive the utility of this chemical approach.

1.1. The Fluorous Phase: The cornerstone of fluorous chemistry is the concept of the "fluorous phase." Highly fluorinated compounds exhibit limited solubility in both aqueous and traditional organic solvents, leading to the formation of a distinct third phase.[2] This immiscibility is the basis for powerful separation and purification techniques.

1.2. Properties of Perfluorinated Compounds:

-

High Density: Fluorous solvents are typically denser than water and common organic solvents.[3]

-

Chemical Inertness: The carbon-fluorine bond is exceptionally strong, rendering perfluorinated compounds highly stable and resistant to chemical degradation.[4][5]

-

Low Polarity and Polarizability: Despite the high electronegativity of fluorine, the symmetrical arrangement of C-F bonds in perfluorinated chains results in low overall molecular polarity and polarizability.[6] This contributes to their weak intermolecular interactions with non-fluorinated molecules.

-

Orthogonality: The "like dissolves like" principle is central to fluorous chemistry. Fluorous molecules preferentially dissolve in fluorous solvents, creating a system that is "orthogonal" to traditional aqueous and organic phases.[7]

1.3. Fluorous Interactions: The formation of a distinct fluorous phase is driven by a combination of factors. While van der Waals forces are the primary intermolecular interactions, the low polarizability of C-F bonds leads to weak London dispersion forces between fluorous and non-fluorous molecules.[7][8] This energetic penalty for mixing drives the phase separation. Within the fluorous phase, fluorine-fluorine interactions, though weak, contribute to the overall stability.[9][10]

1.4. Fluorous "Ponytails": To impart fluorous properties to a non-fluorous molecule, a perfluorinated alkyl chain, often referred to as a "fluorous ponytail" or "tag," is covalently attached.[11][12] A common structural motif for these tags is CF3(CF2)n(CH2)m-, where 'n' is typically between 3 and 9, and 'm' is a short hydrocarbon spacer.[11] The length of the perfluorinated chain dictates the "fluorophilicity" of the tagged molecule.

Key Applications in Research and Drug Development

The unique properties of fluorous compounds have led to the development of innovative solutions for common challenges in chemical synthesis and purification, particularly relevant to the pharmaceutical industry.

2.1. Fluorous Solid-Phase Extraction (F-SPE): F-SPE is a powerful purification technique that utilizes silica gel modified with a fluorous stationary phase. This "fluorous silica" selectively retains fluorous-tagged molecules, allowing for the efficient separation of desired products from excess reagents and byproducts.

There are two main modes of F-SPE:

-

Standard F-SPE: A mixture is loaded onto a fluorous silica cartridge. Non-fluorous components are washed away with an organic solvent, and the desired fluorous-tagged compound is then eluted with a fluorous solvent.

-

Reverse F-SPE: In this variation, standard silica gel is used. The mixture is loaded, and a fluorous solvent is used to first elute the fluorous-tagged compound, leaving the non-fluorous impurities adsorbed to the silica.[13]

2.2. Fluorous Liquid-Liquid Extraction (F-LLE): F-LLE leverages the immiscibility of fluorous solvents with organic and aqueous solvents to perform extractions. A reaction mixture in an organic solvent can be washed with a fluorous solvent to remove fluorous-tagged impurities or catalysts. Conversely, a fluorous-tagged product can be selectively extracted from an organic phase into a fluorous phase.

2.3. Fluorous Biphasic Catalysis: This elegant approach utilizes a catalyst bearing a fluorous ponytail, rendering it soluble in a fluorous solvent. The reaction is typically run in a two-phase system (organic and fluorous) at a temperature where the phases become miscible, allowing the reaction to proceed homogeneously.[3] Upon cooling, the phases separate, allowing for the simple recovery and reuse of the expensive catalyst, which partitions into the fluorous phase. This technique is particularly valuable for "green chemistry" initiatives as it minimizes catalyst waste.[11]

2.4. Drug Delivery and Biomedical Applications: Perfluorocarbons are known for their ability to dissolve large volumes of gases, such as oxygen. This property has led to their investigation as components of artificial blood substitutes and for enhanced oxygen delivery to tissues.[7] Additionally, the unique properties of fluorous compounds are being explored in the development of novel drug delivery systems, diagnostic imaging agents, and biomedical materials.[14]

Quantitative Data

The efficiency of fluorous separations is quantified by the partition coefficient (P), which describes the distribution of a fluorous-tagged compound between a fluorous solvent and a conventional organic solvent. A higher partition coefficient indicates a stronger preference for the fluorous phase.

| Compound | Fluorous Ponytail | Solvent System | Partition Coefficient (P) | Reference |

| Perfluorooctyl Bromide | C8F17Br | Perfluorohexane / Toluene | >1000 | [11] |

| Fluorous Tin Hydride (C8F17(CH2)2)3SnH | C8F17 | Perfluoromethylcyclohexane / Benzene | 63 | [15] |

| Fluorous Phosphine (P(CH2CH2(CF2)5CF3)3) | C6F13 | Perfluorohexane / Toluene | >1000 | [15] |

Experimental Protocols

4.1. General Protocol for Fluorous Solid-Phase Extraction (F-SPE) of a Fluorous-Tagged Compound:

-

Cartridge Preparation: A fluorous silica gel cartridge is conditioned by washing with the elution solvent (e.g., perfluorohexane or a fluorinated ether) followed by the loading solvent (e.g., methanol/water or acetonitrile).

-

Sample Loading: The crude reaction mixture containing the fluorous-tagged product is dissolved in a minimal amount of the loading solvent and applied to the top of the conditioned cartridge.

-

Washing (Non-fluorous Elution): The cartridge is washed with a "fluorophobic" organic solvent or solvent mixture (e.g., 80:20 methanol/water) to elute the non-fluorous and less-fluorous components. The eluent is collected and can be analyzed to ensure no product is lost.

-

Elution (Fluorous Elution): The desired fluorous-tagged compound is then eluted from the cartridge using a "fluorophilic" solvent (e.g., perfluorohexane, a fluorous ether, or a mixture with an organic co-solvent).

-

Product Recovery: The solvent from the fluorous eluent is removed under reduced pressure to yield the purified product.

4.2. General Protocol for Fluorous Biphasic Catalyst Recovery:

-

Reaction Setup: The reaction is carried out in a vessel containing an organic solvent with the reactants and a fluorous solvent containing the fluorous-tagged catalyst.

-

Homogeneous Reaction: The biphasic mixture is heated to a temperature at which the two phases become miscible, and the reaction is allowed to proceed.

-

Phase Separation: Upon completion, the reaction mixture is cooled to room temperature, leading to the separation of the organic and fluorous phases.

-

Product Isolation: The upper organic layer containing the product is carefully separated from the lower, denser fluorous layer containing the catalyst. The product is then isolated from the organic solvent.

-

Catalyst Recycling: The fluorous phase containing the catalyst can be directly reused in subsequent reactions.

Visualizing Fluorous Chemistry Concepts

Diagram 1: The Principle of Fluorous Solid-Phase Extraction (F-SPE)

Caption: Workflow for purifying a fluorous-tagged compound using F-SPE.

Diagram 2: Fluorous Biphasic Catalysis and Catalyst Recycling

Caption: Temperature-dependent phases in fluorous biphasic catalysis enabling catalyst recycling.

References

- 1. Perfluorinated compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fluorine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wiley.com [wiley.com]

- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

The Profound Influence of Fluorine: A Technical Guide to the Physicochemical Properties of Organofluorine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique electronic properties of fluorine, the most electronegative element, impart profound changes to the physicochemical profile of a parent compound. These alterations can dramatically enhance a molecule's metabolic stability, membrane permeability, binding affinity, and acidity or basicity.[1][2] Consequently, a significant percentage of new pharmaceuticals entering the market are organofluorine compounds.[2] This guide provides an in-depth analysis of the core physicochemical properties of organofluorine compounds, details common experimental protocols for their determination, and presents visual workflows relevant to drug development.

Core Physicochemical Properties: A Quantitative Perspective

The substitution of hydrogen with fluorine can lead to predictable and advantageous shifts in several key molecular properties. These changes are primarily driven by the strong electron-withdrawing nature of fluorine and the exceptional strength of the carbon-fluorine bond.

Acidity (pKa)

The introduction of fluorine atoms, particularly in proximity to an acidic or basic functional group, significantly influences its pKa. The strong negative inductive effect of fluorine withdraws electron density, stabilizing the conjugate base of an acid and thereby increasing its acidity (lowering its pKa). For amines, this electron-withdrawing effect reduces the basicity of the nitrogen atom, also resulting in a lower pKa for the conjugate acid.[1] This modulation of pKa is critical in drug design for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, absorption, and target interaction.[2]

Table 1: Effect of Fluorination on the pKa of Carboxylic Acids

| Compound | Structure | pKa |

| Acetic Acid | CH₃COOH | 4.8[3] |

| Trifluoroacetic Acid | CF₃COOH | 0.5[3] |

| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | ~ -0.5[4] |

Table 2: Effect of Fluorination on the pKa of Amines (Conjugate Acid)

| Compound | Structure | pKa |

| Methylamine | CH₃NH₂ | 10.59[5] |

| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | 6.28[6] |

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP is complex and highly dependent on the molecular context. While a single fluorine atom on an aromatic ring generally increases lipophilicity, increasing the degree of fluorination on an aliphatic chain can lead to a decrease in LogP, making the compound more hydrophilic.[7] This ability to fine-tune lipophilicity allows medicinal chemists to optimize a drug candidate's solubility and ability to cross biological membranes.

Table 3: Influence of Fluorination on LogP Values

| Compound | LogP |

| Phenylcyclohexane | 4.80 |

| 4-Fluorophenylcyclohexane | 4.90 |

| 4,4-Difluorophenylcyclohexane | 4.49 |

| Source: Adapted from available research data. Note that LogP values can vary based on experimental conditions. |

Bond Strength and Metabolic Stability

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[8][9] This inherent strength makes organofluorine compounds more resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][10] By strategically placing fluorine atoms at metabolically vulnerable positions, the in vivo half-life of a drug can be substantially increased, leading to improved pharmacokinetic profiles.[10][11]

Table 4: Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kcal/mol) |

| CH₃–H | ~104.9 |

| CH₃–F | ~115 |

| Source: Data compiled from various sources. |

Table 5: Comparative Metabolic Stability in Liver Microsomes

| Compound | Description | Half-life (t½, min) |

| UT-155 | Non-fluorinated indole | 12.35 |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 |

| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 |

| Source: Data from mouse liver microsome studies.[10] |

Conformational Effects

Fluorine substitution can also exert significant control over molecular conformation. The gauche effect, where the gauche conformation is preferred over the anti-conformation in 1,2-difluoroethane, is a classic example. This conformational preference arises from a combination of stereoelectronic effects, including hyperconjugation and electrostatic interactions. By introducing fluorine, researchers can lock a molecule into a specific bioactive conformation, thereby enhancing its binding affinity to a biological target.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard protocols for measuring pKa, LogP, and metabolic stability.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[12][13]

-

Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water, or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[12]

-

Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer.[12]

-

Immerse the calibrated pH electrode into the solution.

-

For an acidic compound, make the initial solution acidic (pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[12]

-

Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[12]

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[12]

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. Perform multiple titrations to ensure reproducibility.[12]

Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for measuring the partition coefficient of a compound between n-octanol and water.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.[14]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[14]

-

Partitioning:

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a vessel.

-

Shake the vessel vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[15]

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[16]

-

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s, by monitoring the disappearance of the parent compound over time.

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (100 mM, pH 7.4).[17][18]

-

Prepare a solution containing the necessary cofactor, NADPH (e.g., 3 mM), and a regenerating system such as glucose-6-phosphate and glucose-6-phosphate dehydrogenase.[17]

-

Thaw cryopreserved liver microsomes (human or other species) on ice or in a 37°C water bath immediately before use.[18]

-

-

Incubation:

-

Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[18]

-

Add the test compound (typically at a final concentration of 1-2 µM) to the microsome suspension.[17][18]

-

Pre-incubate the mixture at 37°C with shaking.

-

Initiate the metabolic reaction by adding the NADPH-containing solution.[18]

-

-

Time Points and Reaction Termination:

-

Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting linear regression line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.

Visualizing Workflows and Pathways

Workflow for Strategic Fluorination in Drug Design

The decision to incorporate fluorine into a drug candidate is a strategic process aimed at optimizing its pharmacological properties. The following diagram illustrates a typical workflow.

Caption: A logical workflow for the strategic incorporation of fluorine in drug discovery.

Metabolic Pathway of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent and a classic example of a fluorinated drug. Its efficacy relies on its intracellular conversion to active metabolites that inhibit DNA synthesis. The catabolic pathway, primarily driven by the enzyme dihydropyrimidine dehydrogenase (DPD), is also crucial as it governs the drug's clearance and toxicity.[19][20]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sioc.ac.cn [sioc.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. mercell.com [mercell.com]

- 19. ClinPGx [clinpgx.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Perfluorinated Alcohols in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of perfluorinated alcohols (PFAAs) in a range of common organic solvents, including ethers, esters, ketones, and hydrocarbons. Understanding the solubility behavior of these unique compounds is critical for their application in various fields, including materials science, organic synthesis, and pharmaceutical development, where they are utilized as solvents, reagents, and building blocks. This document consolidates available solubility data, details experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

Introduction to Perfluorinated Alcohols and Their Solubility

Perfluorinated alcohols are a class of organofluorine compounds characterized by a perfluoroalkyl chain ((F(CF₂)n-)) and a terminal hydroxyl group (-OH). The high electronegativity of the fluorine atoms creates a strong inductive effect, making the hydroxyl proton more acidic than in their non-fluorinated counterparts. This unique structure, combining a highly lipophobic and hydrophobic perfluoroalkyl "tail" with a polar hydroxyl "head," results in distinct and often limited solubility in many conventional solvents.

The general principle of "like dissolves like" governs the solubility of PFAAs. Their fluorinated segment shows a preference for other fluorinated compounds, leading to the concept of "fluorous" interactions. Consequently, PFAAs exhibit varying degrees of miscibility with organic solvents, influenced by the solvent's polarity, hydrogen bonding capability, and the length of the perfluoroalkyl chain of the alcohol.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for various perfluorinated alcohols in common organic solvents. It is important to note that comprehensive quantitative data for PFAAs in a wide range of organic solvents is not extensively available in the public domain. The information presented here is compiled from various sources and aims to provide a comparative overview.

Table 1: Solubility of Short-Chain Perfluorinated Alcohols

| Perfluorinated Alcohol | Solvent Class | Solvent | Solubility | Temperature (°C) |

| 2,2,2-Trifluoroethanol (TFE) | Alcohols | Ethanol | Miscible[1] | 25 |

| 2,2,2-Trifluoroethanol (TFE) | Water | Water | Miscible[1] | 25 |

Table 2: Solubility of Long-Chain Fluorotelomer Alcohols

| Perfluorinated Alcohol | Solvent Class | Solvent | Solubility | Temperature (°C) |

| 1H,1H,2H,2H-Perfluoro-1-hexanol | Chlorinated Solvents | Chloroform | Slightly Soluble[2] | Not Specified |

| 1H,1H,2H,2H-Perfluoro-1-hexanol | Alcohols | Methanol | Slightly Soluble[2] | Not Specified |

| 1H,1H,2H,2H-Perfluoro-1-octanol | Chlorinated Solvents | Chloroform | Miscible[3][4] | Not Specified |

| 1H,1H,2H,2H-Perfluoro-1-octanol | Alcohols | Methanol | Miscible[3][4] | Not Specified |

| 1H,1H,2H,2H-Perfluoro-1-octanol | Water | Water | Immiscible[3][4] | Not Specified |

| 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) | Water | Water | 0.194 - 0.224 mg/L[5] | Not Specified |

Note on Data Gaps: There is a notable lack of specific quantitative solubility values (e.g., in g/L or mol/L) for many perfluorinated alcohols in common organic solvents such as ethers (e.g., diethyl ether, THF), esters (e.g., ethyl acetate), ketones (e.g., acetone), and hydrocarbons (e.g., hexane, toluene). Much of the available information is qualitative, describing the substances as "miscible," "soluble," or "immiscible." Further experimental work is required to populate these data gaps.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following sections detail the methodologies commonly employed for measuring the solubility of perfluorinated alcohols in organic solvents.

Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[6][7][8][9]

Principle: An excess amount of the solute (perfluorinated alcohol) is added to the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation of Materials:

-

Perfluorinated alcohol of known purity.

-

High-purity organic solvent.

-

Glass vials with screw caps and PTFE septa.

-

Thermostatically controlled shaker or incubator.

-

Centrifuge.

-

Syringes and syringe filters (PTFE, 0.22 µm).

-

Volumetric flasks and pipettes.

-

-

Procedure:

-

Add an excess amount of the perfluorinated alcohol to a glass vial. The presence of undissolved solute is essential to confirm that a saturated solution is formed.

-

Add a known volume or weight of the organic solvent to the vial.

-

Securely cap the vial.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C) and agitate for an extended period (typically 24-72 hours) to reach equilibrium. The exact time should be determined experimentally.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

The concentration of the perfluorinated alcohol in the diluted filtrate can be determined using various analytical techniques, such as UV-Vis spectrophotometry (if the compound has a chromophore) or, more commonly for PFAAs, gas chromatography (GC) or liquid chromatography (LC) coupled with a suitable detector.

-

Analytical Quantification Methods

Principle: GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[10][11][12][13][14] A solution of the analyte is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases.

Typical GC Protocol for PFAAs:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polarity phase).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures:

-

Injector: Typically set to a temperature that ensures rapid vaporization of the sample without thermal degradation.

-

Oven: A temperature program is often used, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of the solvent and analyte peaks.

-

Detector: Maintained at a high temperature to prevent condensation.

-

-

Calibration: A series of standard solutions of the perfluorinated alcohol in the solvent of interest are prepared at known concentrations. These are injected into the GC to generate a calibration curve of peak area versus concentration.

-

Analysis: The filtered and diluted sample from the shake-flask experiment is injected into the GC. The concentration of the PFAA in the sample is determined by comparing its peak area to the calibration curve.

Principle: This method is applicable if the perfluorinated alcohol possesses a chromophore that absorbs light in the ultraviolet-visible range. The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Typical UV-Vis Protocol:

-

Instrument: UV-Vis Spectrophotometer.

-

Wavelength of Maximum Absorbance (λmax): A solution of the perfluorinated alcohol is scanned across a range of wavelengths to determine the λmax.

-

Calibration: Standard solutions of the PFAA are prepared, and their absorbance at the λmax is measured to create a calibration curve.

-

Analysis: The absorbance of the diluted filtrate from the shake-flask experiment is measured at the λmax, and the concentration is calculated from the calibration curve.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for Analytical Quantification of Perfluorinated Alcohols.

Factors Influencing Solubility

Several factors play a crucial role in determining the solubility of perfluorinated alcohols in organic solvents:

-

Polarity of the Solvent: While PFAAs have a polar hydroxyl group, the dominant perfluoroalkyl chain is nonpolar. Solvents with some degree of polarity that can interact with the hydroxyl group without being repelled by the fluorinated tail tend to be more effective. For instance, moderately polar solvents like chloroform and methanol show good miscibility with some PFAAs.[3][4]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the hydroxyl group of the PFAA. Alcohols and some ethers can engage in hydrogen bonding, which can enhance solubility.

-

Length of the Perfluoroalkyl Chain: As the length of the fluorinated chain increases, the "fluorous" character of the molecule becomes more pronounced. This generally leads to decreased solubility in non-fluorinated organic solvents.

-

Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. For liquid-liquid systems, miscibility can either increase or decrease with temperature, and some systems exhibit upper or lower critical solution temperatures.

Conclusion

The solubility of perfluorinated alcohols in common organic solvents is a complex interplay of intermolecular forces. While qualitative data and established experimental protocols provide a good foundation for working with these compounds, there is a clear need for more comprehensive quantitative solubility data. The methodologies and information presented in this guide are intended to assist researchers, scientists, and drug development professionals in understanding, measuring, and applying the unique solubility characteristics of perfluorinated alcohols in their work. The provided experimental workflows offer a systematic approach to solubility determination, ensuring reliable and reproducible results.

References

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. 1H,1H,2H,2H-Perfluorohexan-1-ol CAS#: 2043-47-2 [m.chemicalbook.com]

- 3. 1H,1H,2H,2H-PERFLUORO-1-OCTANOL | 647-42-7 [chemicalbook.com]

- 4. 1H,1H,2H,2H-Perfluorooctanol, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. bioassaysys.com [bioassaysys.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. [PDF] Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography | Semantic Scholar [semanticscholar.org]

- 13. hansen-solubility.com [hansen-solubility.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Fluorous Tag: A Technical Guide to Enhancing Separation Efficiency in Chemical Synthesis and Drug Development

For Immediate Release

Shanghai, China – December 22, 2025 – In the intricate world of chemical synthesis and drug discovery, the purification of target molecules from complex reaction mixtures represents a significant bottleneck. Traditional separation methods like chromatography can be time-consuming and resource-intensive. This technical guide delves into the mechanism of fluorous tags, a powerful tool that leverages the unique properties of organofluorine compounds to dramatically simplify and enhance the efficiency of chemical separations. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows.

The Core Mechanism: The Power of the Fluorous Phase

The effectiveness of fluorous tags hinges on the principle of "like dissolves like." A fluorous tag is a functional group with a high fluorine content, typically a perfluoroalkyl chain (e.g., -C8F17), that is chemically attached to a molecule of interest.[1][2] These tags impart a unique physical property: a strong affinity for other highly fluorinated substances and a simultaneous aversion to both aqueous and conventional organic solvents (lipophobicity).[1]

This creates a third phase preference, the "fluorous phase," which is orthogonal to the traditional hydrophilic and hydrophobic phases.[1] When a fluorous-tagged molecule is in a mixture with non-tagged organic compounds, it can be selectively separated by partitioning it into a fluorous solvent or onto a fluorous-functionalized solid support.[3][4] This separation is driven primarily by the strong, selective fluorine-fluorine interactions between the tag and the fluorous medium, rather than by the polarity or other molecular features of the parent molecule.[2]

Key Fluorous Separation Techniques

The fluorous tagging strategy can be implemented through several robust separation techniques, each with its own advantages for specific applications.

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a widely used technique that resembles a simple filtration more than a complex chromatographic separation.[2] It is ideal for "light fluorous" molecules, which contain one or two perfluoroalkyl chains and are often soluble in standard organic solvents.[4]

The process involves loading a crude reaction mixture onto a cartridge packed with fluorous silica gel (silica gel with a bonded fluorous stationary phase, such as -SiMe₂(CH₂)₂C₈F₁₇).[5] A "fluorophobic" solvent is then used to wash the cartridge, eluting the non-tagged organic compounds while the fluorous-tagged molecules are strongly retained. A subsequent wash with a "fluorophilic" solvent then elutes the purified, tagged compound.

Fluorous Liquid-Liquid Extraction (F-LLE)

Due to their high fluorophilicity, the fluorous-tagged molecules will preferentially move into the fluorous solvent layer, leaving the non-tagged organic impurities behind in the organic layer.[3] Simple separation of the two liquid phases achieves a high degree of purification.

Fluorous High-Performance Liquid Chromatography (F-HPLC)

F-HPLC utilizes columns packed with fluorous silica gel for the analytical or preparative separation of fluorous-tagged molecules.[4] This technique offers very high resolution and is particularly useful for separating mixtures of molecules with different numbers of fluorous tags or for purifying "light fluorous" compounds.[7] The retention mechanism is based on the strong fluorous-fluorous interactions, causing tagged molecules to be retained longer on the column than their non-tagged counterparts.[8]

Quantitative Data on Separation Efficiency

The efficiency of fluorous separations can be quantified through partition coefficients in F-LLE and recovery/purity rates in F-SPE.

Partition Coefficients in F-LLE

The partition coefficient (P) measures the equilibrium distribution of a solute between the fluorous and organic phases. A higher P value indicates a stronger preference for the fluorous phase and thus a more efficient extraction. The fluorophilicity of a molecule increases significantly with the length and number of its perfluoroalkyl chains.

| Compound Class | Fluorous Tag | Organic Solvent | Fluorous Solvent | Partition Coefficient (P) | Reference |

| Alcohols | C₆F₁₃(CH₂)₃- | Toluene | Perfluoromethylcyclohexane | 0.79 | [7] |

| Alcohols | C₈F₁₇(CH₂)₃- | Toluene | Perfluoromethylcyclohexane | 10.1 | [7] |

| Alcohols | C₁₀F₂₁(CH₂)₃- | Toluene | Perfluoromethylcyclohexane | >100 | [7] |

| Bromides | C₈F₁₇Br | Hexadecane | Perfluorooctane | 1.13 | [7] |

| Phosphines | (C₈F₁₇(CH₂)₃)₃P | Toluene | Perfluoromethylcyclohexane | >1000 | [7] |

| Non-Fluorous | Toluene | Toluene | Perfluoromethylcyclohexane | <0.01 | [1] |

Table 1: Representative partition coefficients (P = [concentration in fluorous phase] / [concentration in organic phase]) demonstrating the effect of fluorous tag length on partitioning behavior.

Recovery and Purity in F-SPE

F-SPE provides excellent yields and purity for a wide range of chemical reactions. The efficiency is demonstrated by high recovery of the desired product and effective removal of excess reagents and byproducts.

| Application | Fluorous-Tagged Species | Yield/Recovery | Purity | Reference |

| Catalyst Recovery | Grubbs-Hoveyda Catalyst | 77% Recovery | High (Recrystallized) | [2] |

| Metathesis Reaction | Product | 60% Yield | Purified | [2] |

| Amide Synthesis | 16-Member Library | Good to Excellent Yields | High Purity | |

| PFC Analysis | Perfluoroalkyl Acids | 95.3–102.8% Recovery | N/A (Analytical) | [5] |

Table 2: Examples of product yields and catalyst recovery using Fluorous Solid-Phase Extraction (F-SPE).

Experimental Protocols

General Protocol for Fluorous Solid-Phase Extraction (F-SPE)

This protocol is a general guideline for the purification of a fluorous-tagged product from non-fluorous reactants and byproducts using a pre-packed fluorous silica gel cartridge.

Materials:

-

Crude reaction mixture containing the fluorous-tagged compound.

-

Fluorous silica gel SPE cartridge (e.g., 2g size).

-

SPE manifold (vacuum or positive pressure).

-

Collection vials/flasks.

-

Loading Solvent: A solvent that dissolves the crude mixture (e.g., DMF, THF, CH₂Cl₂).

-

Fluorophobic Eluent: e.g., 80:20 Methanol/Water (MeOH/H₂O).

-

Fluorophilic Eluent: e.g., Methanol (MeOH) or Tetrahydrofuran (THF).

Procedure:

-

Cartridge Conditioning:

-

Wash the new cartridge with a polar organic solvent (e.g., 3 mL of MeOH).

-

Pre-condition the cartridge by passing the fluorophobic eluent (e.g., 2 x 3 mL of 80:20 MeOH/H₂O) through it. Discard the eluent.

-

-

Sample Loading:

-

Dissolve the crude sample (e.g., 100-200 mg for a 2g cartridge) in a minimal volume of the loading solvent (e.g., 0.4-0.8 mL of DMF).

-

Apply the sample solution to the top of the conditioned cartridge.

-

Gently apply pressure or vacuum to ensure the sample is fully adsorbed onto the silica gel.

-

-

Fluorophobic Elution (Collecting Non-Fluorous Fraction):

-

Place a collection vessel under the cartridge outlet.

-

Pass the fluorophobic eluent (e.g., 6-8 mL of 80:20 MeOH/H₂O) through the cartridge.

-

This fraction will contain the non-fluorous compounds. Collect and set aside.

-

-

Fluorophilic Elution (Collecting Fluorous Fraction):

-

Place a new, clean collection vessel under the cartridge outlet.

-

Pass the fluorophilic eluent (e.g., 8 mL of MeOH or THF) through the cartridge.

-

This fraction will contain the purified fluorous-tagged compound.

-

-

Analysis and Concentration:

-

Analyze both fractions (e.g., by TLC, LC-MS) to confirm separation.

-

Concentrate the fluorophilic fraction under reduced pressure to isolate the final product.

-

-

(Optional) Cartridge Regeneration:

-

To reuse the cartridge, wash it thoroughly with a strong fluorophilic solvent like THF or acetone (e.g., 6 mL) and air dry.

-

General Protocol for Fluorous Liquid-Liquid Extraction (F-LLE)

This protocol describes the separation of a "heavy" fluorous-tagged compound from an organic reaction mixture.

Materials:

-

Organic reaction mixture.

-

Separatory funnel.

-

Organic solvent (e.g., Toluene, Ethyl Acetate, Dichloromethane).

-

Fluorous solvent (e.g., Perfluorohexane (FC-72), Perfluoromethylcyclohexane).

-

Collection flasks.

Procedure:

-

Preparation:

-

If necessary, perform an initial aqueous work-up on the reaction mixture to remove water-soluble impurities.

-

Dissolve or suspend the crude organic residue in a suitable organic solvent.

-

-

Extraction:

-

Transfer the organic solution to a separatory funnel.

-

Add an equal volume of the fluorous solvent.

-

Stopper the funnel, invert, and vent to release any pressure.

-

Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

-

-

Phase Separation:

-

Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser fluorous phase will typically be the bottom layer.

-

-

Collection:

-

Carefully drain the lower (fluorous) layer containing the tagged compound into a clean collection flask.

-

Drain the upper (organic) layer containing non-fluorous impurities into a separate flask.

-

-

Re-extraction (Optional but Recommended):

-

Return the organic layer to the separatory funnel and re-extract with a fresh portion of the fluorous solvent to maximize the recovery of the fluorous-tagged product.

-

Combine the fluorous extracts.

-

-

Isolation:

-

Concentrate the combined fluorous extracts under reduced pressure to isolate the purified product. Due to the high volatility and low boiling points of many fluorous solvents, this is often a rapid process.

-

Conclusion and Outlook

Fluorous tags provide a powerful and versatile platform for simplifying complex purification challenges in organic synthesis and drug development. The orthogonality of the fluorous phase allows for highly selective and efficient separations that are often superior to traditional methods. By enabling rapid, predictable, and often automatable purification workflows, fluorous chemistry helps to accelerate the discovery and development of new chemical entities. As the library of fluorous tags, reagents, and separation media continues to grow, the applications of this technology are set to expand further, solidifying its role as an essential tool for the modern chemist.

References

- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Deep Dive into Perfluoroalkyl Alcohols: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of perfluoroalkyl alcohols (PFAAs) derived from theoretical and computational studies. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the properties, behavior, and potential biological impacts of these compounds. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes complex relationships to facilitate a deeper understanding of PFAA characteristics.

Molecular Structure and Conformational Analysis

The unique properties of perfluoroalkyl alcohols are intrinsically linked to their molecular structure, particularly the conformational preferences of the perfluoroalkyl chain. Unlike their hydrocarbon counterparts, which favor a planar, all-trans conformation, perfluoroalkanes and, by extension, the perfluoroalkyl chains of PFAAs, tend to adopt a helical structure.[1] This helical conformation arises from the interplay of steric repulsion between the fluorine atoms and hyperconjugation effects.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these conformational preferences. The choice of functional and basis set is critical for accurate predictions, with B3LYP/6-31+G(d,p) being a commonly used level of theory for these systems.

Quantitative Conformational Data

The helical nature of perfluoroalkyl chains can be quantified by the dihedral angles of the carbon backbone. The following table summarizes key dihedral angles for the lowest energy conformers of short-chain perfluoroalkanes, which serve as a model for the perfluoroalkyl portion of PFAAs.

| Perfluoroalkane (PFA) | Central F-C-C-F Dihedral Angle (Lowest Energy Conformer) | Reference |

| C4F10 | ~168° | |

| C5F12 | ~165° (D3) | |

| C6F14 | ~165° (D3) |

Note: The presence of a polar head group, such as the alcohol functional group, does not significantly alter the helical nature of the perfluoroalkyl chain.

Reactivity and Degradation of Perfluoroalkyl Alcohols

The atmospheric fate and potential for long-range transport of volatile PFAAs, such as fluorotelomer alcohols (FTOHs), are largely determined by their reactivity with atmospheric oxidants. The primary degradation pathway in the troposphere is initiated by reaction with hydroxyl radicals (•OH).

Atmospheric Oxidation

Experimental studies, often conducted in smog chambers, have determined the rate constants for the reaction of various FTOHs with •OH radicals and chlorine atoms. These studies indicate that the length of the perfluoroalkyl chain has a minimal impact on the reaction rate constant for longer-chain FTOHs.

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

| F(CF₂)nCH₂OH (n=1-4) | •OH | (1.02 ± 0.10) x 10⁻¹³ | ~164 days | [2] |

| F(CF₂)nCH₂OH (n=1-4) | Cl | (6.48 ± 0.53) x 10⁻¹³ | - | [2] |

| F(CF₂CF₂)nCH₂CH₂OH (n=2-4) | •OH | (1.07 ± 0.22) x 10⁻¹² | ~20 days | |